molecular formula C10H10FN5O B11064172 N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11064172
M. Wt: 235.22 g/mol
InChI Key: MSAIMQHNXQBXFX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that features a fluorophenyl group and a tetrazole ring

Preparation Methods

The synthesis of N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 3-bromopropionyl chloride.

    Formation of Intermediate: 4-fluoroaniline reacts with 3-bromopropionyl chloride to form an intermediate compound.

    Tetrazole Formation: The intermediate is then treated with sodium azide to introduce the tetrazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide can be compared with similar compounds such as:

    N-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide: Similar structure but with a methyl group instead of fluorine.

    N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10FN5O

Molecular Weight

235.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H10FN5O/c11-8-1-3-9(4-2-8)13-10(17)5-6-16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)

InChI Key

MSAIMQHNXQBXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=NN=N2)F

Origin of Product

United States

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